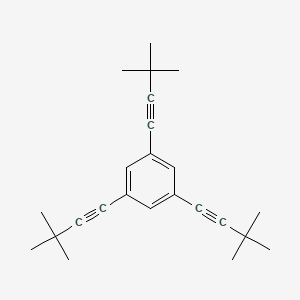
Benzene, 1,3,5-tris(3,3-dimethyl-1-butynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,3,5-tris(3,3-dimethyl-1-butynyl)-: is an organic compound characterized by a benzene ring substituted with three 3,3-dimethyl-1-butynyl groups at the 1, 3, and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3,5-tris(3,3-dimethyl-1-butynyl)- typically involves the alkylation of benzene derivatives. One common method includes the reaction of 1,3,5-tribromobenzene with 3,3-dimethyl-1-butyne in the presence of a strong base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF). The reaction is carried out under reflux conditions for several hours to ensure complete substitution .
Industrial Production Methods
While specific industrial production methods for Benzene, 1,3,5-tris(3,3-dimethyl-1-butynyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,3,5-tris(3,3-dimethyl-1-butynyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the triple bonds to single bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Various electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Halogenated or nitrated benzene derivatives
Wissenschaftliche Forschungsanwendungen
Benzene, 1,3,5-tris(3,3-dimethyl-1-butynyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of Benzene, 1,3,5-tris(3,3-dimethyl-1-butynyl)- involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules, thereby affecting its overall activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,5-Tris(1-imidazolyl)benzene
- 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene
- 1,3,5-Tris(diphenylamino)benzene
Uniqueness
Benzene, 1,3,5-tris(3,3-dimethyl-1-butynyl)- is unique due to the presence of the 3,3-dimethyl-1-butynyl groups, which impart distinct electronic and steric properties.
Eigenschaften
CAS-Nummer |
851961-39-2 |
|---|---|
Molekularformel |
C24H30 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
1,3,5-tris(3,3-dimethylbut-1-ynyl)benzene |
InChI |
InChI=1S/C24H30/c1-22(2,3)13-10-19-16-20(11-14-23(4,5)6)18-21(17-19)12-15-24(7,8)9/h16-18H,1-9H3 |
InChI-Schlüssel |
YAKQPEFNLNZQDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C#CC1=CC(=CC(=C1)C#CC(C)(C)C)C#CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]-](/img/structure/B14200298.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride](/img/structure/B14200299.png)

![6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro-](/img/structure/B14200304.png)

![Phenol, 3-methoxy-5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B14200311.png)

![(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate](/img/structure/B14200316.png)
